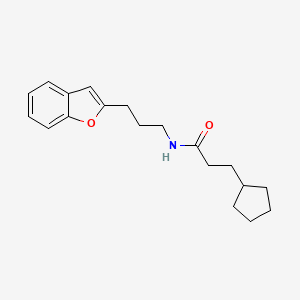

N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide

Description

N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide is a synthetic amide derivative featuring a benzofuran moiety linked via a propyl chain to the nitrogen atom of a propanamide group, which is further substituted with a cyclopentyl ring. The cyclopentyl substituent enhances lipophilicity, which may influence membrane permeability and metabolic stability.

Potential applications remain speculative but may align with pharmacological activities observed in structurally related amides, such as receptor modulation or enzyme inhibition.

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-3-cyclopentylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c21-19(12-11-15-6-1-2-7-15)20-13-5-9-17-14-16-8-3-4-10-18(16)22-17/h3-4,8,10,14-15H,1-2,5-7,9,11-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWJSHLZNNIPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide typically involves the following steps:

Formation of the benzofuran ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.

Attachment of the propyl chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction, using appropriate alkyl halides and catalysts such as aluminum chloride (AlCl3).

Cyclopentyl group addition: The cyclopentyl group can be attached through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, mild temperatures.

Substitution: NaH, LDA, aprotic solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Amide-Containing Pesticides ()

Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) share the amide backbone but differ in substituents (Table 1). The target compound’s benzofuran group contrasts with the trifluoromethyl or chlorophenyl moieties in pesticides, which are critical for antifungal activity .

Cycloalkyl and Aromatic Moieties ()

The compound (S)-2-(butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide () features a cycloheptylpropylamine chain and an indole group. Replacing cycloheptyl with cyclopentyl in the target compound reduces steric bulk and lipophilicity, which could enhance binding specificity in compact active sites.

Phthalimide Derivatives ()

3-chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis, shares an aromatic system but differs fundamentally in its imide core. The target compound’s amide group offers greater conformational flexibility compared to the rigid phthalimide structure, making it more suitable for dynamic biological interactions rather than polymer applications .

Table 1: Structural and Functional Comparison of N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide with Analogs

Notes

- Limitations : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Contradictions : While benzofuran and indole groups both enhance aromatic interactions, their electronic differences (O vs. N) may lead to divergent biological outcomes .

- Synthesis : Methods inferred from require validation for the target compound’s specific steric and electronic constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.